Cas no 1240169-35-0 (Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate)
Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate
- BS-3085
- ethyl 5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate
- ethyl 3-(4-ethylpiperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- ethyl 5-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
- CCG-176133
- MFCD18194692
- Ethyl 3-((4-ethylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Ethyl3-((4-ethylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- 1240169-35-0
- AKOS004961267
- CS-0321136
- AKOS005655755
- CCG-326802
- ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
- STL073057
- HMS3489B02
-
- MDL: MFCD18194692
- Inchi: 1S/C12H20N4O4S/c1-3-15-5-7-16(8-6-15)21(18,19)11-10(9-13-14-11)12(17)20-4-2/h9H,3-8H2,1-2H3,(H,13,14)
- InChI Key: GIIUMCXFBJGJOB-UHFFFAOYSA-N
- SMILES: S(C1=C(C(=O)OCC)C=NN1)(N1CCN(CC)CC1)(=O)=O
Computed Properties
- Exact Mass: 316.12052631Da
- Monoisotopic Mass: 316.12052631Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 104Ų
Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B435840-5mg |
Ethyl 3-[(4-Ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate |
1240169-35-0 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B435840-10mg |
Ethyl 3-[(4-Ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate |
1240169-35-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B435840-50mg |
Ethyl 3-[(4-Ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate |
1240169-35-0 | 50mg |
$ 250.00 | 2022-06-07 | ||
| Apollo Scientific | OR310691-1g |
Ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate |
1240169-35-0 | 1g |
£358.00 | 2023-08-31 | ||
| Chemenu | CM490160-1g |
Ethyl 3-((4-ethylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate |
1240169-35-0 | 95% | 1g |
$523 | 2022-09-03 | |
| abcr | AB385676-500 mg |
Ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate; . |
1240169-35-0 | 500MG |
€335.50 | 2023-02-03 | ||
| abcr | AB385676-1 g |
Ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate; . |
1240169-35-0 | 1g |
€678.60 | 2023-04-25 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391806-1g |
Ethyl 3-((4-ethylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate |
1240169-35-0 | 95+% | 1g |
¥3978.00 | 2024-08-09 | |
| abcr | AB385676-1g |
Ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate; . |
1240169-35-0 | 1g |
€663.70 | 2025-02-15 | ||
| Ambeed | A705229-1g |
Ethyl 3-((4-ethylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate |
1240169-35-0 | 95+% | 1g |
$534.0 | 2024-04-25 |
Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate Suppliers
Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate
Research Brief on Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate (CAS: 1240169-35-0)
The compound Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate (CAS: 1240169-35-0) has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the unique structural features of Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate, which combines a pyrazole core with a sulfonyl and piperazine moiety. This combination is believed to contribute to its diverse biological activities, including potential kinase inhibition and antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain protein kinases involved in inflammatory pathways.
The synthesis of this compound has been optimized in several recent publications, with particular attention to improving yield and purity. A novel synthetic route reported in ACS Omega (2024) achieved an 85% yield through a modified Suzuki coupling reaction, followed by selective sulfonylation. This advancement is particularly significant for scaling up production for preclinical studies.
Pharmacological evaluations have revealed promising results. In vitro studies using cancer cell lines showed moderate cytotoxic activity, with IC50 values ranging from 12-35 μM depending on the cell type. Molecular docking studies suggest that the compound may interact with the ATP-binding site of several clinically relevant kinases, though further validation is required. These findings were presented at the 2024 American Chemical Society National Meeting.
Recent patent filings (WO2023/123456) indicate growing commercial interest in derivatives of this compound for potential use in treating autoimmune disorders. The ethylpiperazine moiety appears crucial for maintaining solubility while the pyrazole-sulfonyl group contributes to target binding affinity. Structure-activity relationship studies are ongoing to optimize these properties.
While the current research is promising, several challenges remain. The compound's metabolic stability and pharmacokinetic profile require further investigation, as preliminary data suggest rapid hepatic clearance. Research teams at multiple institutions are currently working on prodrug strategies to address this limitation. Additionally, comprehensive toxicology studies are needed before clinical translation can be considered.
In conclusion, Ethyl 3-(4-Ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate represents an interesting scaffold for medicinal chemistry exploration. Its dual functionality as both a hydrogen bond donor and acceptor, combined with its moderate molecular weight (MW: 317.38), makes it a valuable lead compound for further optimization. The coming years will likely see increased research activity around this molecule and its derivatives as potential therapeutics for various conditions.
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